molecular formula C28H30O4 B3067776 2',5'-Dibutoxy-[1,1':4',1''-terphenyl]-4,4''-dicarbaldehyde CAS No. 1501954-20-6

2',5'-Dibutoxy-[1,1':4',1''-terphenyl]-4,4''-dicarbaldehyde

Cat. No. B3067776
CAS RN: 1501954-20-6
M. Wt: 430.5 g/mol
InChI Key: JMDUPWWEKGSQEN-UHFFFAOYSA-N
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Description

“2’,5’-Dibutoxy-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde” is a complex organic compound. It is related to the terphenyl group of compounds, which are aromatic hydrocarbons consisting of a central benzene ring substituted with two phenyl groups . The specific compound you’re asking about has additional functional groups: two butoxy groups and two carbaldehyde groups.


Molecular Structure Analysis

The molecular structure of “2’,5’-Dibutoxy-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde” can be inferred from its name and related compounds. It likely contains a terphenyl core (three connected benzene rings) with butoxy (C4H9O) groups attached at the 2’ and 5’ positions and carbaldehyde (CHO) groups attached at the 4 and 4’’ positions .

Scientific Research Applications

  • Polymer Synthesis : The compound has been used in the preparation of poly(3,4-dibutoxy-2,5-thienylene-vinylene) via titanium-induced dicarbonyl-coupling reactions, demonstrating high solubility in organic solvents and potential applications in electroconductivity and nonlinear optical susceptibility (Iwatsuki, Kubo, & Itoh, 1993).

  • Organic Synthesis : It has been involved in reactions with 2-naphthylamine and 1,3-diketones, leading to the synthesis of hexahydrobenzo[a]acridin-11-ones and azaindeno[1,2-b]phenanthren-12-one (Kozlov, Tarasevich, Vasilevskii, & Basalaeva, 2006).

  • Photophysical and Electrochemical Studies : The compound is used in the synthesis of alkynyl-functionalized pyrene derivatives, showing potential for organic optoelectronic applications like organic light-emitting devices (OLEDs) and fluorescent structure-property relationship investigations (Hu et al., 2013).

  • Catalysis and Reaction Mechanisms : It has been studied in the context of intramolecular Cannizzaro reactions, providing insights into reaction kinetics and mechanisms (Abbaszadeh & Bowden, 1990).

  • Material Science : The compound finds use in the preparation of poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene]/silica and poly(3-hexylthiophene)/silica composites, indicating potential applications in materials science, especially in the context of incorporating conjugated polymers into silica for various applications (Kubo et al., 2005).

properties

IUPAC Name

4-[2,5-dibutoxy-4-(4-formylphenyl)phenyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30O4/c1-3-5-15-31-27-17-26(24-13-9-22(20-30)10-14-24)28(32-16-6-4-2)18-25(27)23-11-7-21(19-29)8-12-23/h7-14,17-20H,3-6,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMDUPWWEKGSQEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=C(C=C1C2=CC=C(C=C2)C=O)OCCCC)C3=CC=C(C=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2',5'-Dibutoxy-[1,1':4',1''-terphenyl]-4,4''-dicarbaldehyde
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